Sodium lauryl sulfoacetate
Overview
Description
Sodium lauryl sulfoacetate is an organic compound commonly used as an anionic surfactant in various cleaning and hygiene products. It is known for its ability to create a rich lather and is often found in personal care products such as shampoos, bath bombs, and facial cleansers. Unlike some other surfactants, this compound is derived from coconut oil, making it a gentler alternative that is less likely to cause irritation .
Mechanism of Action
Target of Action
Sodium lauryl sulfoacetate (SLSA) is primarily used as a surfactant in various cleaning and hygiene products . It acts as a wetting agent, emulsifier, and foaming agent . Its primary targets are the dirt and oil particles that it helps to trap and remove .
Mode of Action
SLSA works by reducing the surface tension of water, allowing it to better interact with oil and grease, and effectively remove them . As a surfactant, it forms micelles that solubilize the dirt or oil particles, making them easier to wash away . In the context of its use in enema-type laxatives, SLSA acts as a wetting agent, helping to soften the stool and facilitate bowel movements .
Biochemical Pathways
In this process, sulfoacetaldehyde, a product of the transketolase reaction, is oxidized into sulfoacetate by a coenzyme A (CoA)-acylating sulfoacetaldehyde dehydrogenase (SqwD) and an ADP-forming sulfoacetate-CoA ligase (SqwKL) .
Result of Action
The primary result of SLSA’s action is the effective removal of dirt and oil when used in cleaning products . In the case of its use in laxatives, it helps to soften the stool and facilitate bowel movements . On a molecular level, it forms micelles that encapsulate and remove dirt and oil particles .
Action Environment
Environmental factors can influence the action of SLSA. For instance, its effectiveness as a surfactant can be affected by the hardness of the water, with harder water potentially reducing its efficacy . SLSA is biodegradable and environmentally friendly, minimizing its impact on aquatic ecosystems . Prolonged storage above 90 °F (32 °C) should be avoided .
Biochemical Analysis
Biochemical Properties
Sodium lauryl sulfoacetate is known for its excellent wetting, scouring, emulsifying, and dispersing properties It is a surfactant, meaning it reduces surface tension, allowing better interaction between liquids and solids
Cellular Effects
This compound is known to be a much milder, natural cleanser that effectively removes surface oil, dirt, and bacteria without stripping or drying sensitive skin or hair . It is much gentler on the skin and hair compared to other surfactants . Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and dryness .
Molecular Mechanism
It is known to act as a wetting agent and surfactant in pharmaceutical preparations . It is currently used in enema-type laxatives .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a white solid in powder or flake form, with a sweet, pleasant odor . It is hygroscopic and has a specific gravity of 0.55 .
Dosage Effects in Animal Models
In animal studies, some effects were observed at dosages of 250 and 750 mg/kg/day . Minimal to slight ocular irritation occurred in rabbits when tested with 3.0% this compound .
Metabolic Pathways
It is known that many bacteria utilize environmentally widespread C2 sulfonate sulfoacetate as a sulfur source .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauryl sulfoacetate is synthesized through the reaction of lauryl alcohol with sulfoacetic acid. The process involves the esterification of lauryl alcohol with sulfoacetic acid, followed by neutralization with sodium hydroxide to form the final product. The reaction conditions typically include maintaining a controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, lauryl alcohol and sulfoacetic acid, are reacted in large reactors under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Sodium lauryl sulfoacetate primarily undergoes substitution reactions due to the presence of the sulfoacetate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as amines and alcohols, under mild conditions to form substituted products.
Hydrolysis Reactions: In the presence of strong acids or bases, this compound can hydrolyze to form lauryl alcohol and sulfoacetic acid.
Major Products: The major products formed from these reactions include substituted lauryl sulfoacetate derivatives and the hydrolysis products, lauryl alcohol and sulfoacetic acid .
Scientific Research Applications
Sodium lauryl sulfoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction kinetics.
Biology: this compound is employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Comparison with Similar Compounds
Sodium lauryl sulfate: A harsher surfactant commonly found in cleaning products. It is known for its strong foaming properties but can cause skin irritation.
Sodium laureth sulfate: A milder alternative to sodium lauryl sulfate, often used in personal care products.
Sodium coco sulfate: Derived from coconut oil, similar to sodium lauryl sulfoacetate, but with different surfactant properties.
Uniqueness: this compound stands out due to its gentle nature and effectiveness as a surfactant. Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and making it suitable for sensitive skin types and children’s products .
Properties
CAS No. |
1847-58-1 |
---|---|
Molecular Formula |
C14H28O5S.Na C14H28NaO5S |
Molecular Weight |
331.43 g/mol |
IUPAC Name |
sodium;2-dodecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |
InChI Key |
MCNJOIMMYWLFBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS(=O)(=O)O.[Na] |
Color/Form |
Powder White flake, powde |
density |
Specific gravity: 0.55 |
1847-58-1 | |
physical_description |
White solid; [HSDB] |
Pictograms |
Corrosive; Irritant |
solubility |
In water, 3.5 g/100 mL (no temperature provided) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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